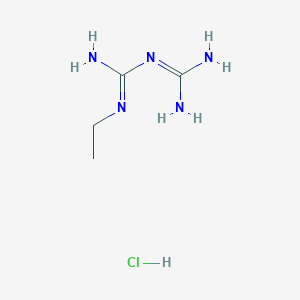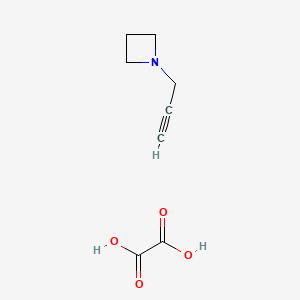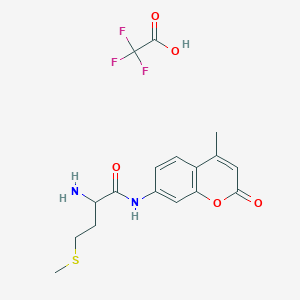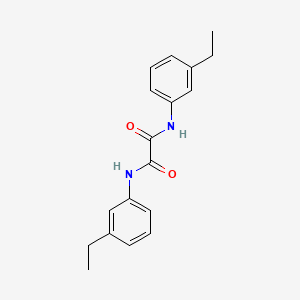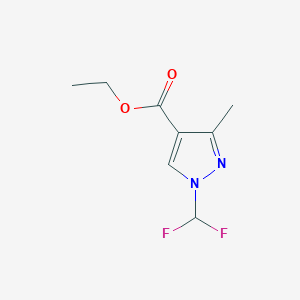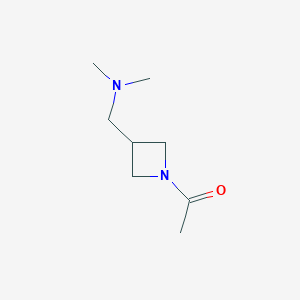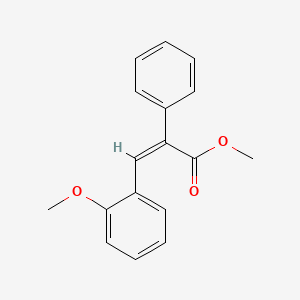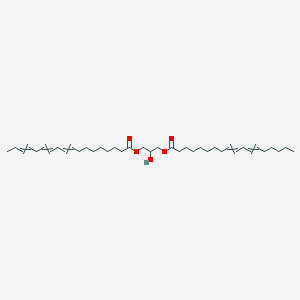
(2-Hydroxy-3-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Linoleoyl-3-linolenoyl-propanetriol is a diacylglycerol compound that contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position . This compound is found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from Candida antarctica . It is an endogenous metabolite and is used primarily for scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
rac-1-Linoleoyl-3-linolenoyl-propanetriol can be synthesized through the lipase-catalyzed glycerolysis of olive oil using immobilized lipase B from Candida antarctica . This reaction involves the enzymatic breakdown of triglycerides in olive oil to form diacylglycerols, including rac-1-Linoleoyl-3-linolenoyl-propanetriol .
Industrial Production Methods
This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
rac-1-Linoleoyl-3-linolenoyl-propanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols .
Wissenschaftliche Forschungsanwendungen
rac-1-Linoleoyl-3-linolenoyl-propanetriol has several scientific research applications:
Wirkmechanismus
rac-1-Linoleoyl-3-linolenoyl-propanetriol exerts its effects through various molecular targets and pathways. It is involved in the regulation of lipid metabolism and can modulate the activity of enzymes such as lipases and kinases . The compound also influences cellular signaling pathways related to inflammation and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
rac-1-Linoleoyl-3-linolenoyl-propanetriol is unique due to its specific fatty acid composition. Similar compounds include:
1-Linoleoyl-2-linolenoyl-glycerol: Contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-2 position.
1-Linoleoyl-3-oleoyl-glycerol: Contains linoleic acid at the sn-1 position and oleic acid at the sn-3 position.
1-Palmitoyl-3-linolenoyl-glycerol: Contains palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position.
These compounds differ in their fatty acid composition and positional isomerism, which can influence their biological activity and applications .
Eigenschaften
IUPAC Name |
(2-hydroxy-3-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
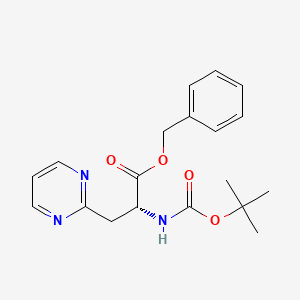
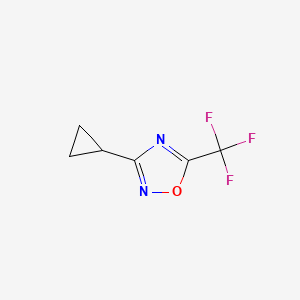
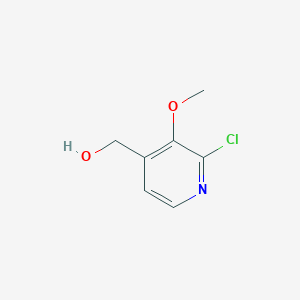
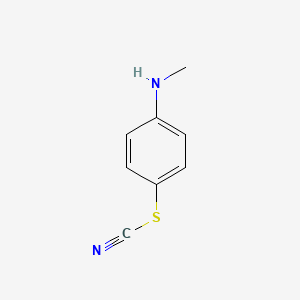
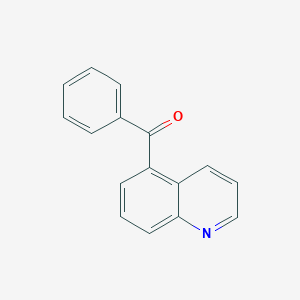
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
